4-(1-Chloroethyl)-1,2,3-thiadiazole
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Overview
Description
4-(1-Chloroethyl)-1,2,3-thiadiazole is a heterocyclic organic compound characterized by the presence of a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Chloroethyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-chloroethylamine with carbon disulfide and sodium hydroxide, followed by acidification. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Chloroethyl)-1,2,3-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
4-(1-Chloroethyl)-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
4-(1-Chloroethyl)-1,2,3-thiadiazole is unique due to its specific structural features and reactivity. Similar compounds include other thiadiazoles and related heterocycles such as thiazoles and oxadiazoles. These compounds share similarities in their ring structures but differ in their substituents and chemical properties.
Comparison with Similar Compounds
1,2,3-Thiadiazole
1,2,4-Thiadiazole
1,3,4-Oxadiazole
1,3,4-Thiazole
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Properties
IUPAC Name |
4-(1-chloroethyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3(5)4-2-8-7-6-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDOEAAEUGFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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